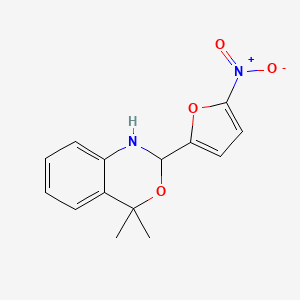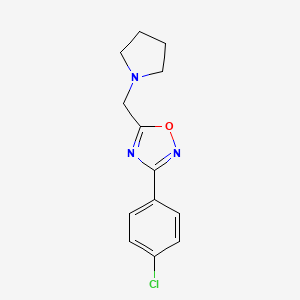![molecular formula C24H18Cl2N2O7 B5588934 4-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5588934.png)
4-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C24H18Cl2N2O7 and its molecular weight is 517.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 516.0491063 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photogeneration and Reactivity
A study by Protti et al. (2004) on the photochemistry of aromatic halides, specifically 4-chlorophenol and 4-chloroanisole, reveals that these compounds can undergo reductive dehalogenation. This process leads to the formation of arylated products through a cationic mechanism when exposed to certain conditions, such as irradiation in methanol. This suggests that compounds with similar halogenated aromatic structures might be used in photochemical synthesis to create new chemical entities or to modify existing molecules for various applications, including materials science and organic synthesis (Protti, Fagnoni, Mella, & Albini, 2004).
Antiallergic Potential
Metz et al. (1983) explored the antiallergic properties of cloxacepride and related compounds, demonstrating substantial oral antiallergic effects in rats. The study indicates that certain chemical modifications can enhance the antiallergic efficacy of compounds. This suggests that derivatives of complex molecules like the one might hold potential for developing new antiallergic medications or studying the mechanisms of allergic reactions (Metz, Pindell, & Chen, 1983).
Antimicrobial Activities
Research on novel 1,2,4-triazole derivatives by Bektaş et al. (2010) highlights the synthesis and antimicrobial screening of compounds with potential therapeutic applications. The study shows that structural modifications, such as the introduction of certain functional groups, can significantly impact antimicrobial activity. This implies that exploring the antimicrobial potential of complex compounds, through structural modification, could lead to the discovery of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Enzyme Inhibition
A study by Bekircan, Ülker, and Menteşe (2015) on the synthesis of certain triazole derivatives and their inhibition of lipase and α-glucosidase enzymes provides insights into the potential therapeutic applications of such compounds. The research demonstrates that specific structural features can enhance enzyme inhibition, suggesting possible applications in treating conditions such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Propiedades
IUPAC Name |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O7/c1-31-21-8-14(11-27-28-23(29)12-32-18-7-4-16(25)10-17(18)26)2-5-20(21)35-24(30)15-3-6-19-22(9-15)34-13-33-19/h2-11H,12-13H2,1H3,(H,28,29)/b27-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVOEDBOHFDMNB-LUOAPIJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5588865.png)

![2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5588876.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5588892.png)


![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5588923.png)
![4-benzyl-5-methyl-2-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5588930.png)
![3-benzyl-7-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5588931.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5588937.png)

![4-{[4-(2-furyl)-2-thienyl]amino}benzenesulfonamide](/img/structure/B5588949.png)
![1-(4-methoxyphenyl)-5-methyl-4-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-2-piperazinone](/img/structure/B5588950.png)